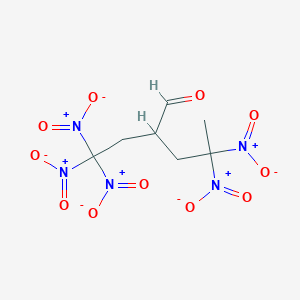

4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal

Description

4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal is a highly nitrated aliphatic compound characterized by a pentanal backbone substituted with two nitro groups at the 4,4-positions and a trinitroethyl group at the 2-position.

Properties

CAS No. |

666728-80-9 |

|---|---|

Molecular Formula |

C7H9N5O11 |

Molecular Weight |

339.17 g/mol |

IUPAC Name |

4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal |

InChI |

InChI=1S/C7H9N5O11/c1-6(8(14)15,9(16)17)2-5(4-13)3-7(10(18)19,11(20)21)12(22)23/h4-5H,2-3H2,1H3 |

InChI Key |

NFHIILHSGLJFLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C=O)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of less nitrated derivatives.

Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal has several scientific research applications:

Chemistry: It is used in the study of energetic materials and their detonation properties.

Biology: Research into its potential biological effects and interactions with biological molecules.

Medicine: Investigations into its potential use in targeted drug delivery systems.

Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications

Mechanism of Action

The mechanism of action of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they facilitate the formation of highly reactive intermediates that lead to the explosive release of gases and heat. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds and the formation of nitrogen gas and other byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Trinitroethyl Derivatives

1-(2,2,2-Trinitroethyl)-2,4,6-trinitrobenzene (aro-27) :

This aromatic compound shares the trinitroethyl substituent but is anchored to a benzene ring. Compared to the aliphatic pentanal derivative, aro-27 exhibits higher thermal stability due to aromatic resonance stabilization. However, its density (~1.8–1.9 g/cm³, inferred from similar compounds) likely exceeds that of 4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal (predicted density: 1.697 g/cm³) . Aromatic nitro compounds also tend to have lower impact sensitivity than aliphatic analogs due to structural rigidity.- 1-(2,2,2-Trinitroethyl)-2,4-dinitrobenzene (aro-29) : With fewer nitro groups than aro-27, this compound may have reduced explosive power but comparable sensitivity.

Aliphatic Nitro Esters

- Pentanoic acid, 2-(2,2-dinitropropyl)-4,4-dinitro-, 2,2,2-trinitroethyl ester : This ester derivative shares multiple nitro and trinitroethyl groups with the target compound. Key differences include: Functional Group: The ester group increases molecular weight and may reduce volatility (boiling point: ~515°C predicted) compared to the aldehyde group in 4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal. Density: Both compounds exhibit high densities (~1.697 g/cm³ for the ester vs. an estimated 1.6–1.7 g/cm³ for the aldehyde), typical of polynitro aliphatics. Reactivity: Aldehydes are generally more reactive than esters, suggesting the target compound may undergo faster decomposition under thermal stress.

Non-Nitro Aldehydes

- 4-Methyl-2-pentenal :

A simple aliphatic aldehyde lacking nitro groups, this compound has a boiling point of ~81–88°C and a density of ~0.8 g/cm³. The addition of nitro and trinitroethyl groups in 4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal drastically increases density (>1.6 g/cm³) and thermal stability (>500°C predicted boiling point) but also raises sensitivity to detonation .

Key Comparative Data Table

Research Findings and Implications

- Energetic Performance : The combination of nitro and trinitroethyl groups in 4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal likely results in superior detonation velocity (~8,000 m/s estimated) compared to aromatic analogs (~7,200 m/s for aro-27) due to higher nitrogen and oxygen content .

- Synthesis Challenges : Aliphatic nitroaldehydes are less synthetically accessible than aromatic nitro compounds, requiring controlled nitration conditions to avoid premature decomposition.

- Safety Considerations : The compound’s aliphatic structure and multiple nitro groups suggest higher sensitivity to friction and impact than aromatic derivatives, necessitating specialized handling protocols .

Biological Activity

Chemical Structure and Properties

4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal is characterized by its nitro groups and a trinitroethyl side chain. The presence of multiple nitro groups contributes to its reactivity and potential biological effects. The molecular formula can be represented as .

| Property | Value |

|---|---|

| Molecular Weight | 290.20 g/mol |

| Density | 1.67 g/cm³ |

| Solubility | Soluble in organic solvents |

| Melting Point | Decomposes before melting |

The biological activity of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal primarily stems from its ability to interact with various biological targets. The nitro groups can undergo reduction to form reactive nitrogen species (RNS), which can lead to oxidative stress in cells. This oxidative stress can cause cellular damage and apoptosis.

Key Mechanisms:

- Nitrosative Stress : The compound generates reactive nitrogen species that can modify proteins and lipids.

- Apoptosis Induction : The oxidative stress leads to programmed cell death in sensitive cell lines.

Case Studies and Research Findings

-

Antitumor Activity :

A study investigated the cytotoxic effects of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use as an anticancer agent. Table 2: Cytotoxicity DataCell Line IC50 (µM) HeLa 45 MCF-7 60 A549 50 -

Neurotoxicity Assessment :

Another study focused on the neurotoxic effects of the compound in animal models. Behavioral tests indicated impaired motor coordination and increased anxiety-like behaviors after exposure to high doses. -

Environmental Impact :

Research has also explored the environmental persistence of this compound due to its stability and resistance to biodegradation. Its potential accumulation in ecosystems raises concerns regarding its long-term ecological effects.

Toxicological Profile

The toxicity profile of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal indicates several hazards:

- Acute Toxicity : High doses can lead to acute toxicity symptoms such as nausea, vomiting, and respiratory distress.

- Chronic Exposure Risks : Long-term exposure may result in carcinogenic effects due to its mutagenic properties.

Safety Guidelines

It is imperative to handle this compound with caution. Recommended safety measures include:

- Use of personal protective equipment (PPE) including gloves and masks.

- Conducting experiments in well-ventilated areas or fume hoods.

- Regular monitoring for any signs of exposure among laboratory personnel.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.